1-(3-methoxyphenyl)-5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide
Description
This compound is a structurally complex molecule featuring a pyrrolidine-5-one core substituted with a 3-methoxyphenyl group at the 1-position and a carboxamide moiety at the 3-position. The carboxamide is further linked to a 1,3,4-thiadiazol-2-yl group via a sulfanyl bridge, which is modified with a [(oxolan-2-yl)methyl]carbamoylmethyl side chain. Its molecular formula is C₁₉H₂₂N₄O₅S₂, with a molecular weight of 450.5 g/mol .
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5S2/c1-30-15-5-2-4-14(9-15)26-11-13(8-18(26)28)19(29)23-20-24-25-21(33-20)32-12-17(27)22-10-16-6-3-7-31-16/h2,4-5,9,13,16H,3,6-8,10-12H2,1H3,(H,22,27)(H,23,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWAJCQMJFQFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxyphenyl)-5-oxo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide, a complex organic compound, has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
- Molecular Formula: C21H25N5O5S2
- Molecular Weight: 491.6 g/mol
- CAS Number: 894043-79-9
The structure includes a pyrrolidine ring, a methoxyphenyl group, and a thiadiazole moiety, which are significant for its biological activity.
Biological Activity Overview
Research indicates that derivatives of thiadiazole and related compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promise in several areas:
Anticancer Activity
Studies have reported that compounds containing the thiadiazole ring exhibit cytotoxic properties against various cancer cell lines. For instance:
- Cytotoxicity Against Lung Cancer Cells: The compound demonstrated significant antiproliferative activity against A549 lung carcinoma cells. This effect is associated with the inhibition of ERK1/2 kinase pathways, which are crucial for cell cycle progression and survival .
Table 1 summarizes the anticancer activities reported for related compounds:
| Compound Type | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Thiadiazole Derivative | A549 (Lung) | 8.107 | |
| Thiadiazole Derivative | MCF7 (Breast) | 10.0 | |
| Thiadiazole Derivative | HepG2 (Liver) | 8.284 |
The anticancer activity is often linked to apoptosis induction and cell cycle arrest. For example:
- Apoptosis Induction: Activation of caspases has been noted in studies involving thiadiazole derivatives, indicating that these compounds may trigger programmed cell death in cancer cells .
Additional Biological Activities
In addition to anticancer properties, the compound's structural components suggest potential activities in other areas:
- Antimicrobial Activity: Thiadiazole derivatives have been reported to possess antibacterial properties against various pathogens .
- Anti-inflammatory Effects: Some studies indicate that these compounds may also exhibit anti-inflammatory activities through inhibition of pro-inflammatory cytokines .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by Dawood et al. (2013) synthesized several thiadiazole derivatives and evaluated their anticancer efficacy against multiple cell lines. The results indicated that modifications to the thiadiazole ring significantly enhanced cytotoxicity against MCF7 and A549 cells .
Case Study 2: Mechanistic Insights
Research by Yadagiri et al. (2015) explored the mechanism of action for similar compounds, revealing that certain substitutions on the thiadiazole ring improved apoptotic signaling pathways in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Thiadiazole Modifications : The oxolane-containing side chain in the target compound likely improves aqueous solubility compared to isopropyl or trifluoromethyl groups .
- Molecular Weight : The target compound has the highest molecular weight (450.5 g/mol), which may impact bioavailability compared to lighter analogues like the trifluoromethyl derivative (355.3 g/mol) .
Pharmacological and Physicochemical Implications
Electronic and Steric Effects
Solubility and Lipophilicity
- The oxolane and dioxolane groups in the target compound and its methylphenyl analogue are expected to improve solubility compared to the CF₃- and isopropyl-containing derivatives.
Preparation Methods
Pyrrolidine Core Construction
The 5-oxo-pyrrolidine-3-carboxylic acid derivative is typically prepared via a Michael addition-cyclization sequence . For example, reacting 3-methoxyphenylamine with diethyl 2-bromomalonate under solvent-free conditions yields a diester intermediate, which undergoes intramolecular cyclization with ethyl 3-phenylacrylate in the presence of sodium ethoxide. The trans-isomer is isolated via flash chromatography (yield: 58–72%) and hydrolyzed with 10N NaOH to furnish the carboxylic acid (±)-trans-12a.
Thiadiazole Moiety Synthesis
The 5-sulfanylated 1,3,4-thiadiazole is synthesized through a one-pot thiosemicarbazide cyclization . Thiosemicarbazide reacts with a carboxylic acid derivative (e.g., chloroacetic acid) in the presence of polyphosphate ester (PPE) at 80°C, forming the thiadiazole ring with concurrent introduction of the sulfanyl group. This method achieves yields of 65–78% without requiring toxic catalysts.
Oxolan Carbamoyl Side Chain Preparation
The [(oxolan-2-yl)methyl]carbamoyl group is introduced via Ugi four-component reaction (Ugi-4CR). Combining oxolan-2-carbaldehyde, methyl isocyanide, ammonium chloride, and a carboxylic acid in methanol at room temperature produces the carbamoyl precursor in 82% yield.
Final Coupling Steps
The convergent assembly involves three key steps:
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Amide Bond Formation : The pyrrolidine-3-carboxylic acid is activated with HATU and coupled to the thiadiazole-2-amine using DIPEA in DMF (yield: 68%).
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Sulfanyl Group Functionalization : The thiadiazole’s sulfanyl group undergoes nucleophilic substitution with bromoacetyl chloride, followed by reaction with the oxolan carbamoyl precursor in THF/K2CO3 (yield: 54%).
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Global Deprotection : Residual protecting groups (e.g., tert-butyl esters) are removed using TFA/DCM (1:1) at 0°C.
Table 1: Comparative Yields in Convergent Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolidine cyclization | EtONa, ethanol, reflux | 72 |
| Thiadiazole formation | PPE, 80°C, 6 h | 78 |
| Ugi-4CR | MeOH, rt, 24 h | 82 |
| Amide coupling | HATU, DIPEA, DMF, 0°C | 68 |
| Sulfanyl substitution | K2CO3, THF, 40°C | 54 |
Sequential One-Pot Methodologies
To reduce purification steps, one-pot methodologies have been developed, particularly for integrating the thiadiazole and pyrrolidine units.
Tandem Cyclization-Coupling
A sequential protocol involves:
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In situ generation of thiadiazole : Thiosemicarbazide, ethyl bromoacetate, and PPE are heated at 80°C for 4 h.
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Direct coupling : Without isolation, the reaction mixture is cooled to 0°C, and HATU/DIPEA are added to couple the pyrrolidine carboxylic acid (obtained via parallel Michael addition).
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Oxolan carbamoyl introduction : The intermediate is treated with oxolan-2-methyl isocyanate and DMAP in dichloromethane.
This method achieves an overall yield of 41%, with HPLC purity >95%.
Solid-Phase Synthesis for Library Generation
For high-throughput applications, solid-phase synthesis on Wang resin has been reported:
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Resin functionalization : Wang resin is loaded with Fmoc-pyrrolidine-3-carboxylic acid using DIC/HOBt.
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Thiadiazole coupling : After Fmoc deprotection, the thiadiazole sulfanyl component is introduced via HBTU activation.
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Oxolan carbamoyl attachment : The oxolan derivative is coupled using PyBOP/DIEA in NMP.
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Cleavage : TFA/TIS/H2O (95:2.5:2.5) liberates the final compound with 89% purity (LC-MS).
Table 2: Solid-Phase vs. Solution-Phase Synthesis
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Total time | 48 h | 72 h |
| Average yield | 35% | 54% |
| Purity (HPLC) | 89% | 95% |
| Scalability | High (mg–g scale) | Moderate (mg scale) |
Catalytic Asymmetric Synthesis
Recent advances employ organocatalysts to control stereochemistry at the pyrrolidine C3 position:
-
Proline-catalyzed Michael addition : L-Proline (20 mol%) in DMSO facilitates asymmetric cyclization of ethyl 3-methoxyphenylacrylate with malonate esters, achieving 92% ee.
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Enzymatic resolution : Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired enantiomer, enhancing optical purity to >99% ee.
Green Chemistry Approaches
Solvent-free and microwave-assisted methods enhance sustainability:
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Microwave cyclization : Irradiating the Michael adduct at 150°C for 15 min accelerates pyrrolidine formation (yield: 85% vs. 72% conventional).
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Mechanochemical coupling : Ball-milling the thiadiazole and pyrrolidine precursors with K2CO3 yields 78% product without solvent.
Critical Analysis of Methodologies
Q & A
(Basic) What synthetic strategies are commonly used to construct the pyrrolidine-5-oxo core in this compound?
The pyrrolidine-5-oxo core can be synthesized via cyclocondensation reactions using precursors like diethyl maleate or substituted hydrazines. For example, describes the preparation of 5-oxopyrrolidine derivatives by reacting hydrazine derivatives (e.g., hydrazine-1a) with diethyl maleate in acetic acid, yielding intermediates that are further functionalized. Additionally, highlights multi-step protocols involving azetidinone intermediates and nitropyrrolidine carboxylates, where cyclization is achieved under acidic or basic conditions. Key steps include:
- Use of KOH in methanol for hydrolysis of esters.
- Acid-catalyzed cyclization to form the pyrrolidine ring.
- Purification via recrystallization or column chromatography .
(Basic) How can researchers characterize the thiadiazole and oxadiazole moieties in this compound?
The thiadiazole and oxadiazole rings are typically confirmed using a combination of 1H/13C NMR and IR spectroscopy . and 9 provide detailed spectral
- 1H NMR : Thiadiazole protons appear as singlets in the δ 7.5–8.5 ppm range due to aromatic ring current effects.
- 13C NMR : The sulfur-containing carbons (C-S) resonate at δ 165–175 ppm.
- IR : Stretching vibrations for C=N (1540–1600 cm⁻¹) and C-S (670–750 cm⁻¹) confirm heterocycle formation.
For oxadiazoles, notes that the oxadiazole C=O group shows a strong IR absorption at ~1700 cm⁻¹ .
(Advanced) How can contradictory spectral data during the synthesis of thiadiazole analogs be resolved?
Contradictions in NMR data (e.g., unexpected splitting or shifts) often arise from impurities or tautomeric equilibria. and 20 recommend:
- 2D NMR (HSQC, HMBC) : To assign ambiguous proton-carbon correlations, especially in crowded aromatic regions.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula integrity (e.g., resolving isobaric interferences).
- Variable Temperature NMR : To detect dynamic processes, such as hindered rotation in carbamoyl groups.
For example, thioether linkages in thiadiazoles may exhibit conformational flexibility, requiring low-temperature NMR to "freeze" rotamers .
(Advanced) What strategies optimize coupling reactions involving the oxolan-2-ylmethyl carbamoyl group?
The oxolan-2-ylmethyl carbamoyl group requires careful handling due to steric hindrance. and 2 suggest:
- Pd-Catalyzed Cross-Coupling : Use Pd(PPh₃)₄ in degassed DMF/H₂O mixtures to couple boronic acids or thiols to aryl halides.
- Base Selection : K₂CO₃ or K₃PO₄ in polar aprotic solvents (DMF, DMSO) to activate thiols or amines for nucleophilic substitution.
- Protection/Deprotection : Temporarily protect the carbamoyl group with Boc or Fmoc to prevent side reactions during coupling.
For example, achieved successful alkylation of 1,3,4-thiadiazole-2-thiols using K₂CO₃ and RCH₂Cl in DMF .
(Basic) What analytical techniques are essential for confirming the molecular structure of this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrrolidine ring, methoxyphenyl group) ( ).
- FTIR : Identifies functional groups (C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹) ( ).
- HRMS : Validates molecular formula (e.g., confirming the presence of sulfur and nitrogen atoms) ( ).
- Melting Point Analysis : Assesses purity; deviations >2°C indicate impurities ( ).
(Advanced) How to design structure-activity relationship (SAR) studies for analogs of this compound?
and 5 provide a framework:
- Core Modifications : Vary the pyrrolidine substituents (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) to assess electronic effects.
- Heterocycle Replacement : Substitute the thiadiazole with oxadiazole or triazole rings to evaluate bioactivity ( ).
- Bioisosteric Replacements : Replace the oxolan-2-ylmethyl group with tetrahydropyran or cyclohexyl to study steric effects.
- In Silico Modeling : Use docking studies to predict binding interactions with target enzymes (e.g., kinase or protease targets).
Biological assays (e.g., antimicrobial or enzyme inhibition) should follow standardized protocols, as described in for oxadiazole derivatives .
(Advanced) How to address low yields in multi-step syntheses of this compound?
- Intermediate Monitoring : Use TLC or LC-MS after each step to identify bottlenecks ( ).
- Solvent Optimization : Switch from DMF to THF or acetonitrile for Pd-catalyzed steps to reduce side reactions ( ).
- Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclization) to improve efficiency ( ).
- Catalyst Screening : Test Pd(OAc)₂ or CuI for cross-coupling steps if Pd(PPh₃)₄ underperforms ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
